molecular formula C18H20N2O3S B2394061 (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109252-97-1

(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2394061
CAS No.: 2109252-97-1
M. Wt: 344.43
InChI Key: OVDXULXKCYAZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a phenylsulfonyl group and a pyridin-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group can be attached through an etherification reaction, using pyridin-4-ol and an appropriate leaving group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-yloxy group, where nucleophiles such as amines or thiols can replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonyl and pyridinyl groups. It can also serve as a model compound for studying the behavior of bicyclic systems in biological environments.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the pyridin-4-yloxy group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane: Similar structure but with a pyridin-3-yloxy group.

    (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane: Similar structure but with a pyridin-2-yloxy group.

    (1R,5S)-8-(phenylsulfonyl)-3-(quinolin-4-yloxy)-8-azabicyclo[3.2.1]octane: Similar structure but with a quinolin-4-yloxy group.

Uniqueness

The uniqueness of (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane lies in its specific combination of functional groups and stereochemistry. The presence of the phenylsulfonyl group provides strong electron-withdrawing properties, while the pyridin-4-yloxy group offers potential for hydrogen bonding and π-π interactions. The bicyclic structure adds rigidity and spatial orientation, making it a valuable scaffold for various applications.

Properties

IUPAC Name

8-(benzenesulfonyl)-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-24(22,18-4-2-1-3-5-18)20-14-6-7-15(20)13-17(12-14)23-16-8-10-19-11-9-16/h1-5,8-11,14-15,17H,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDXULXKCYAZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3)OC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.